molecular formula C7H17Br2N B3056072 (4-Bromobutyl)trimethylammonium bromide CAS No. 6875-49-6

(4-Bromobutyl)trimethylammonium bromide

Cat. No. B3056072
CAS RN: 6875-49-6
M. Wt: 275.02 g/mol
InChI Key: ZQKJDSWJSPZYNR-UHFFFAOYSA-M
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Description

“(4-Bromobutyl)trimethylammonium bromide” is a chemical compound with the molecular formula C7H17BrN. Br and a molecular weight of 275.02 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “(4-Bromobutyl)trimethylammonium bromide” involves the reaction of a 1,4-dibromoalkane with trimethylamine in THF at room temperature . This reaction precipitates the corresponding (a-bromoalky1)trimethylammonium bromide to cleanly form the mono-substituted product in the absence of the bis-quat salt .


Molecular Structure Analysis

The molecular structure of “(4-Bromobutyl)trimethylammonium bromide” consists of a bromobutyl group attached to a trimethylammonium group . The compound has a molecular formula of C7H17BrN. Br and a molecular weight of 275.02 .


Chemical Reactions Analysis

“(4-Bromobutyl)triphenylphosphonium bromide” is involved in several chemical reactions, including azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .


Physical And Chemical Properties Analysis

“(4-Bromobutyl)trimethylammonium bromide” shares many of the attributes of the butyl polymer molecule, including physical strength, low permeability, and resistance to shock, weather, and aging .

Scientific Research Applications

Synthesis and Preparation

  • Synthesis Methodology : The preparation of 4-bromobutyltrimethylammonium bromide involves reacting 1,4-dibromobutane with trimethylamine. The product is then separated and purified, confirmed by elemental analysis, IR, and NMR techniques (Shi Zuoqing, 2006).

Applications in Plant Growth and Agriculture

  • Plant Growth Substances : Compounds structurally related to quaternary ammonium cations, such as (4-Bromobutyl)trimethylammonium bromide, have been explored for their effects on plant growth, specifically in wheat. These substances can induce a reduction in plant height and increase in stem diameter (N. Tolbert, 1960).

Chemical and Physical Properties

  • Ligand Exchange in Nanoparticles : A study shows that the ligand exchange method using cetyl trimethylammonium bromide/chloride stabilizes gold nanoparticles. This process preserves particle size, shape, and colloidal stability (Melissa R. Dewi et al., 2014).
  • Interaction with α-amylase : The interaction of cetyl trimethylammonium bromide with α-amylase from Bacillus subtilis has been investigated, revealing insights into protein-surfactant interactions (A. Bordbar et al., 2005).

Biomedical Applications

  • Protein Folding and Stability : Alkyl trimethylammonium bromides, which are structurally similar to (4-Bromobutyl)trimethylammonium bromide, have been studied for their effects on the folding and stability of proteins, such as cytochrome c. These studies help in understanding protein folding and stability in various conditions (J. Chamani & A. Moosavi-Movahedi, 2006).

Environmental Applications

  • Oil Wastewater Treatment : In a study, tetradecyl trimethylammonium bromide, a compound similar to (4-Bromobutyl)trimethylammonium bromide, was used to modify sepiolite for the removal of emulsified oil from wastewater, demonstrating its potential in water treatment technologies (Yunfei Li et al., 2018).

Safety and Hazards

“(4-Bromobutyl)triphenylphosphonium bromide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers retrieved include a study on the synthesis of bromobutyl rubbers and a safety data sheet for "(4-Bromobutyl)triphenylphosphonium bromide" . These papers provide valuable information on the synthesis, properties, and safety considerations of “(4-Bromobutyl)trimethylammonium bromide”.

properties

IUPAC Name

4-bromobutyl(trimethyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BrN.BrH/c1-9(2,3)7-5-4-6-8;/h4-7H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKJDSWJSPZYNR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570056
Record name 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6875-49-6
Record name 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-bromobutyl)trimethylammonium bromide was prepared by the reaction of trimethylamine and 1,4-dibromobutane in methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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